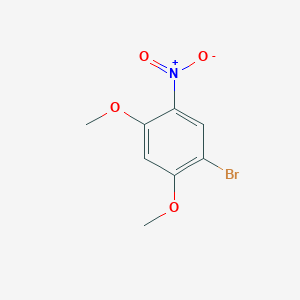

1-Bromo-2,4-dimethoxy-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAUKWKZKRKWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated and Nitrated Aromatic Ethers

1-Bromo-2,4-dimethoxy-5-nitrobenzene belongs to the class of halogenated and nitrated aromatic ethers. This classification highlights the key functional groups attached to its core benzene (B151609) ring, which dictate its chemical behavior.

Halogenated Aromatic Compounds : The presence of a bromine atom makes it a bromo-aromatic compound. Bromine is an excellent leaving group in various organic reactions, particularly in metal-catalyzed cross-coupling reactions. nbinno.comnih.gov This characteristic is fundamental to its utility in forming new carbon-carbon or carbon-heteroatom bonds. nbinno.comdatapdf.com The hazardous nature of molecular bromine has led to the development of various bromo-organic compounds as safer and more manageable brominating agents in synthesis. nih.govdatapdf.com

Nitrated Aromatic Compounds : The nitro group (-NO2) is a strong electron-withdrawing group. This feature significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. Nitro-aromatics are crucial intermediates in the synthesis of a wide range of industrially important compounds, including dyes, pharmaceuticals, and agrochemicals. frontiersin.org Furthermore, nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are recognized as environmental compounds formed from combustion processes and the atmospheric transformation of PAHs. nih.gov

Aromatic Ethers : The two methoxy (B1213986) groups (-OCH3) are electron-donating groups. Their presence impacts the reactivity and positional selectivity (regioselectivity) of reactions on the aromatic ring. In the broader context, aromatic ethers are a significant class of compounds with diverse applications.

The specific substitution pattern on this compound, with the interplay of electron-donating methoxy groups and the electron-withdrawing nitro group, creates a nuanced electronic environment on the benzene ring, allowing for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 778599-56-7 |

| Molecular Formula | C8H8BrNO4 achemblock.com |

| Molecular Weight | 262.06 g/mol achemblock.com |

| IUPAC Name | this compound achemblock.com |

Significance As a Research Compound in Organic Synthesis

The primary significance of 1-Bromo-2,4-dimethoxy-5-nitrobenzene lies in its role as a versatile building block or intermediate in multi-step organic synthesis. nbinno.com The distinct functional groups offer multiple reaction sites that can be addressed selectively to construct more complex molecular architectures. chemimpex.com

Chemists utilize this compound in various synthetic strategies:

Cross-Coupling Reactions : The carbon-bromine bond is a key site for reactions like Suzuki, Stille, or Heck couplings, which are powerful methods for creating new carbon-carbon bonds. nbinno.com This allows for the attachment of diverse molecular fragments to the benzene (B151609) ring.

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring, enhanced by the nitro group, facilitates the displacement of the bromine atom by a variety of nucleophiles. This opens pathways to introduce different functional groups at that position.

Reduction of the Nitro Group : The nitro group can be chemically reduced to an amino group (-NH2). This transformation is a fundamental step in the synthesis of many pharmaceuticals and other biologically active molecules, as it introduces a basic nitrogen atom that can be further functionalized.

Modification of Methoxy (B1213986) Groups : While less common, the methoxy groups can potentially be cleaved to form hydroxyl groups (-OH), providing another point for chemical modification.

Through these transformations, this compound serves as a precursor for creating novel compounds with potential applications in medicinal chemistry and materials science. nbinno.comchemimpex.com For instance, related halogenated dimethoxybenzene structures are used as intermediates in the synthesis of anti-HIV drugs and anticancer agents. nih.gov

Overview of Current Research Landscape and Gaps

Classical and Contemporary Approaches for Aromatic Functionalization

The functionalization of the aromatic ring to produce this compound relies on well-established electrophilic aromatic substitution reactions. The interplay between the electron-donating methoxy (B1213986) groups and the deactivating but ortho-, para-directing bromo group, along with the strongly deactivating nitro group, dictates the sequence of these reactions.

The final steps in the synthesis of this compound typically involve either direct nitration of a brominated precursor or bromination of a nitrated precursor.

Nitration: The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reactive electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. pbworks.comedubirdie.com When 1-bromo-2,4-dimethoxybenzene (B92324) is the substrate, the powerful activating and ortho-, para-directing effects of the two methoxy groups dominate. The C1-methoxy group directs towards the C2 (occupied) and C6 positions, while the C3-methoxy group directs towards the C2 (occupied) and C4 positions. The bromine at C5 is a deactivator but directs ortho- and para-. The most electronically enriched and sterically accessible position for the incoming nitro group is C6 (equivalent to C2), leading to the desired product. A common procedure involves treating the precursor with a nitrating mixture (HNO₃/H₂SO₄) in a solvent like acetic acid at controlled temperatures to prevent dinitration. mdma.ch

Bromination: Alternatively, direct bromination can be employed on a nitrated precursor such as 1,3-dimethoxy-4-nitrobenzene. Halogenation of aromatic rings typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule, creating a potent electrophile. However, due to the high activation of the ring by the two methoxy groups, the reaction can sometimes proceed under milder conditions. The two methoxy groups strongly direct the incoming bromine to the ortho and para positions. The existing nitro group is a strong deactivating group and a meta-director. The combined directing effects guide the bromine atom to the position adjacent to one methoxy group and meta to the nitro group.

The most logical and efficient synthesis of this compound involves a specific sequence of substituent introduction to maximize yield and regiochemical control.

Start with 1,3-dimethoxybenzene: This commercially available starting material has two strongly activating methoxy groups that direct incoming electrophiles to the ortho and para positions (C2, C4, C6).

Bromination: The first electrophilic substitution is typically bromination. The two methoxy groups direct the bromine atom primarily to the C4 position, which is para to one methoxy group and ortho to the other, yielding 1-bromo-2,4-dimethoxybenzene. This step takes advantage of the powerful and concordant directing effects of the methoxy groups.

Nitration: The final step is the nitration of 1-bromo-2,4-dimethoxybenzene. At this stage, the molecule contains two activating methoxy groups and one deactivating bromo group. All three substituents are ortho-, para-directors. The most activated and sterically accessible position for the incoming nitronium ion is C5, leading to the formation of this compound. Performing the nitration at a controlled, low temperature is crucial to prevent the formation of dinitrated byproducts. edubirdie.com

This sequential approach ensures that the powerful directing effects of the methoxy groups are leveraged at each stage to install the subsequent functional groups at the desired positions.

A notable contemporary method for synthesizing the key intermediate, 1-bromo-2,4-dimethoxybenzene, involves the transition-metal-free decarboxylative bromination of 2,4-dimethoxybenzoic acid. rsc.org This method provides an alternative to direct bromination of 1,3-dimethoxybenzene.

| Precursor Compound | Role in Synthesis | Typical Transformation | Reference |

|---|---|---|---|

| 1,3-Dimethoxybenzene | Initial Starting Material | Electrophilic bromination to form 1-bromo-2,4-dimethoxybenzene. | wku.edu |

| 1-Bromo-2,4-dimethoxybenzene | Key Intermediate | Electrophilic nitration to yield the final product. | mdma.chrsc.orgstenutz.eu |

| 2,4-Dimethoxybenzoic acid | Alternative Starting Material | Decarboxylative bromination to form 1-bromo-2,4-dimethoxybenzene. | rsc.org |

| 1,3-Dimethoxy-4-nitrobenzene | Alternative Intermediate | Electrophilic bromination to yield the final product. | scbt.com |

Modern Synthetic Transformations and Catalysis

Beyond its synthesis, this compound is a valuable intermediate for constructing more complex molecular architectures. The bromine atom and the nitro group serve as functional handles for a variety of modern synthetic transformations.

The bromine atom on the this compound ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nbinno.com These reactions are fundamental for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds. researchgate.net

In a typical Suzuki reaction, the C-Br bond of this compound is oxidatively added to a Palladium(0) catalyst. The resulting organopalladium complex then undergoes transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. The final step, reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. The electron-withdrawing nature of the nitro group can enhance the reactivity of the aryl bromide in the oxidative addition step.

| Reaction Component | Example/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | The electrophilic partner in the coupling reaction. | researchgate.net |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. | researchgate.netresearchgate.net |

| Ligand | Phosphine ligands (e.g., dppf) | Stabilizes the palladium catalyst and modulates its reactivity. | uzh.ch |

| Boron Reagent | Arylboronic acid or ester | The nucleophilic partner that provides the new aryl group. | researchgate.net |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. | researchgate.net |

| Solvent | Toluene, Dioxane, Acetonitrile, Water | Provides the medium for the reaction. | researchgate.netrsc.org |

The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. The resulting aniline (B41778) derivative is a key precursor for the synthesis of pharmaceuticals, dyes, and other complex organic molecules.

A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to the use of metal catalysts in acidic media. The choice of reagent can be tailored to be compatible with other functional groups present in the molecule.

| Reducing Agent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂ gas with Pd, Pt, or Ni catalyst | Pressurized H₂ atmosphere, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | Clean and efficient, but requires specialized equipment for handling hydrogen gas. | rsc.org |

| Tin (Sn) or Iron (Fe) in HCl | Aqueous HCl, often heated | A classic and robust method, though workup can be cumbersome due to metal salts. | acs.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent, useful when other reducible groups are present. | acs.org |

| Stannous Chloride (SnCl₂) | Acidic or neutral conditions | Often used for selective reductions. | acs.org |

Selective Ether Cleavage and Formation Reactions

In the context of synthesizing this compound, the primary strategies typically focus on introducing the bromo and nitro groups onto a pre-existing dimethoxybenzene framework rather than forming the ether linkages late in the synthesis. The two methoxy groups are powerful ortho, para-directing activators, which heavily influence the position of incoming electrophiles.

While selective ether cleavage (demethylation) is a common transformation in natural product synthesis and medicinal chemistry, it is generally avoided during the primary synthesis of this compound. Unwanted cleavage of the methoxy groups can occur under harsh acidic conditions, which are sometimes employed for nitration. For instance, oxidative demethylation can be a competing side reaction during the nitration of highly activated dimethoxybenzene derivatives, leading to the formation of quinone-type byproducts. mdma.ch Therefore, pathway optimization focuses on using conditions mild enough to effect nitration without causing ether cleavage.

Conversely, the formation of the ether groups is typically accomplished early in the synthetic sequence. For example, a precursor molecule might be 1,3-dimethoxybenzene, which is then subjected to bromination and nitration. The synthesis of related compounds, such as 5-bromo-benzene-1,3-diol via demethylation of 1-bromo-3,5-dimethoxybenzene (B32327) using boron tribromide, demonstrates that ether cleavage is a viable reaction on similar scaffolds, though it is not a primary route to the title compound. chemdad.com

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a focus on maximizing atom efficiency, utilizing safer solvents, and employing catalytic methods to minimize waste.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound, a common pathway is the nitration of 1-bromo-2,4-dimethoxybenzene. The reaction involves treating the starting material with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reaction: C₈H₉BrO₂ (1-Bromo-2,4-dimethoxybenzene) + HNO₃ → C₈H₈BrNO₄ (this compound) + H₂O

The atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromo-2,4-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | Reactant |

| Nitric Acid | HNO₃ | 63.01 | Reactant |

| This compound | C₈H₈BrNO₄ | 262.06 | Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation: Atom Economy = (262.06 / (217.06 + 63.01)) x 100 = (262.06 / 280.07) x 100 ≈ 93.6%

Solvent-Free or Environmentally Benign Solvent Systems

Traditional electrophilic aromatic substitution reactions, including nitration and bromination, often employ hazardous and volatile organic solvents or large volumes of strong acids like sulfuric acid. researchgate.netscirp.org Glacial acetic acid is also commonly used as a solvent for bromination. mdma.ch These solvents pose environmental and safety risks.

Green chemistry encourages the replacement of such solvents with more environmentally benign alternatives. researchgate.net Potential green solvents include:

Water: Despite the low solubility of many organic compounds, reactions can sometimes be performed "on water" or "in water," taking advantage of hydrophobic effects. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative that can be easily removed and recycled. rsc.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution, and they can often be recycled. rsc.org

Bio-solvents: Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable option. gaspublishers.com

While the literature for the specific synthesis of this compound is dominated by traditional solvent systems, the broader field of organic synthesis is moving towards adopting these greener alternatives to reduce environmental impact. mdpi.com

Catalytic Approaches for Reduced Waste Generation

The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry, as it significantly reduces waste. rsc.org

In the context of nitration, the traditional method uses a stoichiometric amount of nitric acid with a large excess of sulfuric acid acting as both a catalyst to generate the nitronium ion (NO₂⁺) and as the solvent. masterorganicchemistry.comyoutube.com This generates significant acidic waste. Modern approaches focus on developing solid acid catalysts that can be easily recovered and reused. For example, zeolites like Hβ have been shown to be effective catalysts for the para-selective nitration of bromobenzene, offering a recyclable and highly selective alternative to the H₂SO₄/HNO₃ system. researchgate.net Such catalytic systems present a promising avenue for reducing waste in the synthesis of related nitroaromatic compounds.

For bromination, while classic methods may use elemental bromine with a Lewis acid catalyst like iron powder, google.com newer methods aim to improve safety and reduce waste. The use of solid-supported brominating agents or catalytic systems that utilize a bromide source with an oxidant can minimize the use of hazardous elemental bromine and simplify product purification.

By adopting these catalytic strategies, the synthesis of this compound can be made more sustainable, aligning with the principles of reduced waste generation and increased process efficiency.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring profoundly influence the rate and position of this attack.

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of its substituents. Methoxy groups (-OCH3) are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org The nitro group (-NO2) is a powerful deactivating group and a meta-director, withdrawing electron density via both resonance and induction. quora.commsu.edu The bromo group (-Br) is a deactivator due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. pressbooks.pub

In a multi-substituted benzene ring, the most strongly activating group typically controls the position of substitution. masterorganicchemistry.com In this molecule, the two methoxy groups are the most powerful activators. The available positions for substitution are C3 and C6.

Attack at C6: This position is ortho to the C4-methoxy group and para to the C2-methoxy group. Both activating groups strongly favor substitution at this site.

Attack at C3: This position is ortho to both the C2 and C4-methoxy groups. While electronically favored, it is situated between two substituents, leading to significant steric hindrance.

The deactivating nitro group at C5 directs incoming electrophiles to the C1 and C3 positions (meta to itself), while the bromo group at C1 directs to C2 and C6 (ortho and para). The directing effects of the powerful methoxy groups reinforce substitution at C6, making it the most probable site for electrophilic attack. The combined influence of these substituents is summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for EAS |

|---|---|---|---|---|

| -Br | C1 | Deactivating (Inductive), Donating (Resonance) | ortho, para | C2, C6 |

| -OCH3 | C2 | Activating (Resonance) | ortho, para | C1, C3, C6 (para) |

| -OCH3 | C4 | Activating (Resonance) | ortho, para | C3, C5 |

| -NO2 | C5 | Deactivating (Resonance and Inductive) | meta | C1, C3 |

The concepts of kinetic and thermodynamic control can influence the product distribution in functionalization reactions. libretexts.org A kinetically controlled reaction favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. wikipedia.org This is often achieved at lower temperatures and with shorter reaction times. A thermodynamically controlled reaction, favored by higher temperatures and longer reaction times, allows for the equilibration of products, resulting in a majority of the most stable product. wikipedia.org

For the electrophilic substitution of this compound:

Kinetic Product: Substitution at the C6 position is expected to be the kinetic product. This pathway is strongly electronically activated by both methoxy groups and is sterically more accessible than the C3 position. The lower steric hindrance leads to a lower activation energy barrier and a faster reaction rate. libretexts.org

Thermodynamic Product: In most EAS reactions, the kinetic and thermodynamic products are the same. The product resulting from substitution at C6 is likely also the most thermodynamically stable, as it avoids the steric strain that would be present in a product substituted at the crowded C3 position. For an alternative thermodynamic product to be formed, the C3-substituted isomer would need to possess greater intrinsic stability, which is unlikely due to steric repulsion.

| Control Type | Reaction Conditions | Favored Product Characteristic | Predicted Major Product |

|---|---|---|---|

| Kinetic | Low temperature, short reaction time | Lowest activation energy (forms fastest) | Substitution at C6 |

| Thermodynamic | High temperature, long reaction time | Most stable (lowest Gibbs free energy) | Substitution at C6 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. byjus.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, a good leaving group and strong activation from electron-withdrawing groups (EWGs) are necessary. The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. byjus.comstackexchange.com

In this compound, both the bromo and nitro groups can potentially act as leaving groups.

Displacement of Bromide (-Br): The bromo group is a good leaving group. However, the primary activating group, the nitro substituent, is at the C5 position, which is meta to the bromine at C1. A meta-positioned nitro group cannot stabilize the intermediate carbanion via resonance, offering only weaker inductive stabilization. libretexts.orgstackexchange.com This significantly reduces the reactivity of the bromo group toward SNAr displacement.

Displacement of Nitrite (-NO2): The nitro group can also be displaced, although this is generally less common than halide displacement. The nitro group at C5 is ortho to the methoxy group at C4 and para to the methoxy group at C2. These electron-donating groups would destabilize the Meisenheimer complex required for nucleophilic attack at C5, making the displacement of the nitro group highly unfavorable.

Therefore, while bromide is intrinsically a better leaving group, its poor positioning relative to the activating nitro group makes direct SNAr at the C1 position difficult.

Typically, electron-donating methoxy groups deactivate the aromatic ring toward nucleophilic attack by increasing its electron density. However, under certain conditions, a methoxy group itself can be displaced as a leaving group. thieme-connect.com Studies on the related compound 2,4-dimethoxynitrobenzene have shown that nucleophilic substitution can occur, particularly at the position ortho to the nitro group. nih.gov

In this compound, the nitro group at C5 is ortho to the methoxy group at C4. A nucleophile could potentially attack at C4, displacing the methoxy group. This pathway is activated because the ortho-nitro group can effectively stabilize the resulting Meisenheimer intermediate. Similarly, attack at the C2 position, displacing the second methoxy group, would be activated by the para-nitro group. This creates a complex reactivity profile where the methoxy groups, traditionally considered deactivating for SNAr, become potential leaving groups due to activation by the nitro substituent.

| Potential Leaving Group | Position | Activating Group(s) (Position) | Feasibility of Displacement |

|---|---|---|---|

| -Br | C1 | -NO2 (meta) | Low (poor resonance stabilization) |

| -NO2 | C5 | -OCH3 (ortho/para, deactivating) | Very Low (ring is electron-rich) |

| -OCH3 | C2 | -NO2 (para) | Possible (strong resonance stabilization) |

| -OCH3 | C4 | -NO2 (ortho) | Possible (strong resonance stabilization) |

Radical Reactions and Benzylic Position Reactivity

The compound this compound lacks an alkyl side chain attached to the benzene ring. Consequently, it has no benzylic positions. A benzylic position is defined as a carbon atom attached directly to a benzene ring that also bears at least one hydrogen atom. chemistrysteps.com Therefore, characteristic benzylic reactions, such as oxidation to benzoic acid or free-radical halogenation, are not possible for this molecule. chemistry.coach

However, the molecule can participate in other types of radical reactions. Nitroaromatic compounds are known to undergo one-electron reduction to form nitro radical anions. researchgate.net Research on similar molecules, such as 1-bromo-4-nitrobenzene, has shown that its radical anion is reactive and can undergo further reactions, such as the loss of a bromide ion in what is known as a DISP (dissociative) type mechanism. rsc.org It is plausible that this compound could behave similarly. Electrochemical reduction would likely generate the nitro radical anion, which could subsequently decompose by cleaving the carbon-bromine bond to yield a dimethoxynitrophenyl radical and a bromide ion.

Photoinduced or Initiator-Driven Radical Processes

While specific photoinduced or initiator-driven radical processes for this compound are not extensively documented in dedicated studies, the behavior of related nitroaromatic compounds provides a basis for understanding its potential reactivity. Nitroaromatic compounds can undergo reduction of the nitro group to form nitro radical anions. rsc.orgnih.gov This process can be initiated electrochemically or through the use of chemical reductants. The stability and subsequent reactions of these radical anions are influenced by the solvent and the presence of other substituents on the aromatic ring. rsc.org

Selectivity in Alkyl Side-Chain Functionalization

The concept of alkyl side-chain functionalization typically applies to molecules with alkyl groups attached to the aromatic ring. In the case of this compound, the substituents are methoxy groups, which are ethers, not alkyl chains in the traditional sense for this type of reaction. Functionalization of the methyl groups of the methoxy substituents would require harsh conditions to cleave the strong C-O bond, and such reactions are not commonly employed for selective transformations in the presence of other reactive functional groups on the benzene ring. Therefore, selective functionalization of the "alkyl side-chains" (the methyl groups of the dimethoxy substituents) is not a typical or well-documented reaction pathway for this compound under standard synthetic conditions.

Reactivity as an Organometallic Precursor

The presence of a bromine atom on the aromatic ring makes this compound a suitable precursor for the generation of organometallic reagents, particularly organolithium and Grignard reagents. These intermediates are highly valuable in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation and Halogen-Metal Exchange Reactions

One of the most powerful methods for generating aryllithium reagents is through halogen-metal exchange. This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. For this compound, the bromine atom can be exchanged with a lithium atom to form the corresponding 2,4-dimethoxy-5-nitrophenyllithium.

The general mechanism for halogen-lithium exchange is well-established and proceeds through an "ate" complex intermediate. The rate of exchange is influenced by factors such as the halogen (I > Br > Cl), the solvent, and the temperature. The presence of the electron-withdrawing nitro group and the electron-donating methoxy groups on the ring can also affect the rate and efficiency of the exchange process. While specific experimental conditions and yields for the lithiation of this compound are not detailed in readily available literature, the general principles of halogen-metal exchange on substituted bromobenzenes are applicable. nih.govorganic-chemistry.org

It is crucial to carry out these reactions at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as the addition of the organolithium reagent to the nitro group.

Table 1: General Conditions for Halogen-Metal Exchange Reactions

| Parameter | Typical Condition |

| Reagent | n-Butyllithium or tert-butyllithium |

| Solvent | Anhydrous ethereal solvents (e.g., THF, diethyl ether) |

| Temperature | -78 °C to -100 °C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

Subsequent Electrophilic Quenching and Derivatization

The aryllithium species generated from the halogen-metal exchange of this compound is a potent nucleophile and can react with a wide variety of electrophiles. This allows for the introduction of various functional groups at the position formerly occupied by the bromine atom.

Common electrophiles used to trap organolithium reagents include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield a carboxylic acid after acidic workup.

Alkyl halides: to introduce alkyl groups.

Esters: to form ketones.

Isocyanates: to produce amides.

The successful derivatization depends on the careful control of reaction conditions to ensure that the electrophilic quench is faster than any potential decomposition or side reactions of the organolithium intermediate. While specific examples of electrophilic quenching for 2,4-dimethoxy-5-nitrophenyllithium are not prominently reported, the general reactivity pattern of aryllithium reagents provides a predictive framework for its synthetic utility. rug.nlrug.nl

Table 2: Potential Derivatization of this compound via Lithiation

| Electrophile | Reagent Example | Product Type |

| Carbonyl Compound | Acetone | Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkylating Agent | Methyl Iodide | Methylated Arene |

| Formylating Agent | Dimethylformamide (DMF) | Aldehyde |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H and ¹³C NMR spectra of 1-Bromo-2,4-dimethoxy-5-nitrobenzene are characterized by distinct signals that correspond to the unique magnetic environments of each nucleus in the molecule. The substitution pattern on the benzene (B151609) ring—comprising two electron-donating methoxy (B1213986) groups, a halogen (bromine), and a strongly electron-withdrawing nitro group—results in a predictable dispersion of chemical shifts.

In the ¹H NMR spectrum, two singlets are anticipated in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 is expected to appear further downfield (at a higher ppm value) due to the deshielding effects of the adjacent electron-withdrawing nitro group and the para-positioned bromine atom. Conversely, the proton at C-3 would be influenced by the ortho- and para-directing methoxy groups, shifting its resonance upfield relative to the C-6 proton. Additionally, two distinct singlets are expected for the two methoxy groups, as their positions relative to the other substituents render them chemically non-equivalent.

The ¹³C NMR spectrum provides complementary information. Six distinct signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the nature of the attached substituent. The carbons bearing the electron-withdrawing nitro group (C-5) and bromine atom (C-1) are expected to be significantly deshielded. The carbons attached to the oxygen atoms of the methoxy groups (C-2 and C-4) would also appear downfield. The two carbons bonded to hydrogen (C-3 and C-6) would have shifts determined by the cumulative electronic effects of the surrounding substituents. Finally, two separate signals for the methoxy carbons would be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| H-3 | ~6.5-7.0 | - | Shielded by ortho/para methoxy groups. |

| H-6 | ~7.5-8.0 | - | Deshielded by adjacent nitro group. |

| OCH₃ (at C-2) | ~3.8-4.0 | ~56-58 | Typical range for methoxy groups. |

| OCH₃ (at C-4) | ~3.8-4.0 | ~56-58 | Non-equivalent to the C-2 methoxy. |

| C-1 | - | ~110-120 | Attached to Bromine. |

| C-2 | - | ~155-165 | Attached to electron-donating OCH₃. |

| C-3 | - | ~100-110 | Shielded by adjacent methoxy groups. |

| C-4 | - | ~150-160 | Attached to electron-donating OCH₃. |

| C-5 | - | ~140-150 | Attached to electron-withdrawing NO₂. |

Note: These are predicted values based on substituent effects; actual experimental values may vary.

To confirm the substitution pattern and assign the ¹H and ¹³C signals unambiguously, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the two aromatic protons (H-3 and H-6) are isolated from each other by more than three bonds, so no cross-peaks would be observed between them in the COSY spectrum. This lack of correlation confirms their isolated nature on the ring. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It would show clear cross-peaks connecting the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, and each of the methoxy proton signals to their respective methoxy carbon signals. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduemerypharma.com For this molecule, HMBC is crucial for placing the substituents correctly. Key expected correlations include:

The H-3 proton correlating to C-1, C-2, C-4, and C-5.

The H-6 proton correlating to C-1, C-2, C-4, and C-5.

The methoxy protons at C-2 correlating to C-2 and potentially C-1 and C-3.

The methoxy protons at C-4 correlating to C-4 and potentially C-3 and C-5.

Collectively, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and confident structural assignment of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm the presence of its key functional groups. Theoretical calculations and experimental data from similar compounds, such as 1-bromo-4-nitrobenzene, provide a strong basis for these assignments. irjet.netresearchgate.net

Nitro Group (NO₂): This group is identified by two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Methoxy Groups (O-CH₃): The C-H stretching of the methyl groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The asymmetric and symmetric C-O-C stretching vibrations are also characteristic, appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) ranges.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weak bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Bond: The carbon-bromine stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 |

| Methoxy C-O | Asymmetric Stretching | 1200 - 1275 |

| Methoxy C-O | Symmetric Stretching | 1000 - 1075 |

A more detailed analysis involves assigning specific spectral bands to complex molecular motions, often aided by computational methods like Density Functional Theory (DFT). researchgate.net Beyond the simple functional group stretches, other important modes include in-plane and out-of-plane C-H bending, aromatic ring "breathing" modes, and torsional modes of the methoxy and nitro groups.

Fermi resonance can potentially occur in the spectrum of this molecule. This phenomenon arises when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of other modes. This interaction can lead to a splitting of the expected band into two bands of comparable intensity, shifted from their original positions. While specific instances cannot be confirmed without experimental data, they are a possibility in a molecule with multiple functional groups and a rich vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic structure of the substituted aromatic ring. Aromatic nitro compounds typically exhibit two main types of absorption bands. researchgate.net

π → π* Transitions: These are high-intensity absorptions associated with the promotion of electrons within the π-system of the benzene ring. For nitrobenzene (B124822), these bands appear at shorter wavelengths.

n → π* Transitions: This is a lower-intensity absorption involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the ring. This band appears at longer wavelengths.

The presence of two electron-donating methoxy groups (auxochromes) in conjunction with the electron-withdrawing nitro group (a chromophore) is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted nitrobenzene. researchgate.net This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The resulting spectrum would likely show strong absorption in the UV-A or even the visible range, contributing to the compound's color.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Conformational Preferences in the Crystalline StateThe specific three-dimensional conformation of the molecule in its solid state remains undetermined in the absence of a crystal structure analysis.

While research exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific chemical and physical properties outlined.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the properties of substituted benzene (B151609) derivatives. These calculations offer a balance between accuracy and computational cost, making them well-suited for analyzing molecules of this size.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Bromo-2,4-dimethoxy-5-nitrobenzene, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on related nitrobenzene (B124822) compounds indicate that the benzene ring may exhibit some distortion from a perfect hexagon due to the presence of bulky and electronically influential substituents. researchgate.net The planarity of the molecule is a key aspect of its conformational landscape. In similar substituted benzenes, the nitro group can be twisted out of the plane of the phenyl ring. nih.govresearchgate.net The degree of this torsion is influenced by the steric and electronic interactions with adjacent groups. For instance, in some crystal structures of related compounds, the dihedral angle between the nitro group and the phenyl ring can vary significantly. nih.gov In the case of this compound, the interplay between the bromo, dimethoxy, and nitro groups will dictate the final optimized geometry and the rotational barriers for the methoxy (B1213986) and nitro groups. The planarity of the core structure is also a feature in similar dimethoxybenzene compounds. nih.govresearchgate.net

Table 1: Predicted Structural Parameters for Substituted Nitrobenzenes

| Parameter | Typical Value Range | Influencing Factors |

| C-N Bond Length | 1.47 - 1.49 Å | Steric hindrance, electronic effects |

| N-O Bond Length | 1.21 - 1.23 Å | Resonance with the aromatic ring |

| C-Br Bond Length | 1.88 - 1.92 Å | Hybridization of the carbon atom |

| C-O Bond Length | 1.35 - 1.37 Å | Resonance effects of the methoxy group |

| O-N-O Angle | 123° - 125° | Repulsion between oxygen atoms |

| C-N-O Angle | 117° - 119° | Steric interactions with ortho substituents |

| Dihedral Angle (Ring-NO₂) | 0° - 90° | Steric hindrance from ortho groups |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Localizations

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's stability and reactivity. wikipedia.orgnih.gov

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The localization of these orbitals on different parts of the molecule reveals information about its reactive sites. researchgate.net Typically, the HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. youtube.com In substituted benzenes, the HOMO is often localized on the electron-rich aromatic ring and electron-donating substituents, whereas the LUMO tends to be concentrated on the electron-withdrawing groups. researchgate.net In this specific molecule, the electron-donating methoxy groups are expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group will likely dominate the LUMO.

Table 2: Representative FMO Data for Substituted Nitroaromatics

| Parameter | Typical Energy Range (eV) | Interpretation |

| HOMO Energy | -6.0 to -8.0 | Indicates electron-donating capacity |

| LUMO Energy | -1.5 to -3.5 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 2.5 to 5.5 | Relates to chemical stability and reactivity |

Charge Distribution and Molecular Electrostatic Potential (MESP)

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide a quantitative measure of the charge distribution, often visualized through a Molecular Electrostatic Potential (MESP) map. The MESP illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate regions of positive and negative potential. nih.gov

For this compound, the MESP is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and methoxy groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) is anticipated around the hydrogen atoms and the bromine atom, highlighting areas prone to nucleophilic attack. The MESP provides a valuable visual guide to the reactive sites of the molecule.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Calculated NMR Chemical Shifts (GIAO/CSGT Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. irjet.net These calculated shifts, when compared with experimental data, can help in the assignment of signals and confirm the proposed structure. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as those for the methoxy groups.

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. cardiff.ac.uk DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. irjet.netresearchgate.netresearchgate.net The simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For this compound, these calculations would predict the characteristic stretching and bending vibrations associated with the C-Br, C-O, C-N, and N-O bonds, as well as the vibrations of the aromatic ring and the methoxy groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1330 - 1370 |

| C-O (Aryl) | Stretch | 1200 - 1270 |

| C-Br | Stretch | 500 - 650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| CH₃ (Methoxy) | Symmetric/Asymmetric Stretch | 2830 - 2980 |

Electronic Excitation Energies and Oscillator Strengths (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. For this compound, this analysis would provide fundamental insights into its photophysical properties, such as its UV-Vis absorption spectrum.

The calculation would involve first optimizing the ground-state geometry of the molecule using DFT. Subsequently, a TD-DFT calculation would be performed on the optimized geometry to obtain a series of vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. Each excitation is characterized by its energy (often expressed in electronvolts, eV, or as a wavelength in nanometers, nm) and its oscillator strength. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. Transitions with high oscillator strengths are considered "allowed" and are expected to result in strong absorption bands in the experimental spectrum, while those with near-zero oscillator strengths are "forbidden."

The results would typically be presented in a table, detailing the primary excited states, their corresponding excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π), which describes the molecular orbitals involved. This data is crucial for understanding the compound's color, photostability, and potential applications in areas like photosensitization or materials science.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions of interest, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reduction of the nitro group.

Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, would be located. The energy difference between the transition state and the reactants defines the activation barrier (E_a). A high activation barrier suggests a slow reaction, while a low barrier indicates a faster reaction, providing quantitative insights into the reaction kinetics. These calculations are vital for predicting reactivity and optimizing reaction conditions in synthetic chemistry.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism. A hybrid approach, using a few explicit solvent molecules in the first solvation shell and a continuum model for the bulk solvent, often provides a good balance of accuracy and computational cost.

For this compound, modeling a reaction in different solvents would reveal how the polarity and specific interactions of the solvent molecules can alter the activation barriers and even the preferred reaction mechanism.

Advanced Computational Techniques

Beyond static calculations of structure and energy, more advanced computational methods can provide a deeper understanding of the molecule's behavior.

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical equations of motion. This allows for the simulation of the atomic motions of this compound over time at a given temperature. AIMD could be used to study conformational dynamics, such as the rotation of the methoxy and nitro groups, and to explore molecular behavior at finite temperatures, providing insights that are inaccessible through static calculations. It can also be used to simulate reaction dynamics, offering a more complete picture of how a chemical transformation occurs.

Quantum crystallography is an experimental and theoretical field that aims to determine the electron density distribution in crystals with high accuracy. If a high-quality single crystal of this compound were available, high-resolution X-ray diffraction experiments could be performed. The experimental data can be used in conjunction with theoretical models to precisely map the electron density throughout the crystal. This analysis reveals details of chemical bonding, intermolecular interactions (such as halogen bonding involving the bromine atom), and the electrostatic potential of the molecule in the solid state. This information is invaluable for understanding polymorphism, crystal packing, and designing new materials with desired solid-state properties.

Role As a Versatile Synthetic Intermediate and Material Precursor

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 1-Bromo-2,4-dimethoxy-5-nitrobenzene, conferred by its bromo and nitro functionalities, positions it as a plausible starting material for the synthesis of elaborate organic structures. The interplay between the nucleophilic substitution or coupling reactions at the bromo-substituted carbon and the transformation of the nitro group allows for diverse molecular elaboration.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Nitroaromatic compounds are common precursors for these structures, often via the reduction of the nitro group to an amine, which can then undergo cyclization reactions.

Phenazines: While direct synthesis examples using this compound are not prominent in the literature, the synthesis of phenazine (B1670421) derivatives from closely related isomers is well-established. For instance, nonsymmetrically substituted 2,3-dialkoxyphenazines have been synthesized using the isomer 1-bromo-4,5-dimethoxy-2-nitrobenzene. acs.org The general synthetic strategy involves a Buchwald–Hartwig coupling reaction between the bromo-nitroaromatic compound and a substituted aniline (B41778), followed by a reductive cyclization of the resulting bis(2-nitrophenyl)amine (B107571) intermediate to form the phenazine core. acs.orgnih.gov This established methodology suggests a potential pathway for this compound to be used in the synthesis of specifically substituted phenazines.

Indoles and Pyrazoles: General synthetic routes like the Batcho-Leimgruber indole (B1671886) synthesis utilize o-nitrotoluene derivatives, and other methods proceed via the reductive cyclization of nitroarenes. rsc.orgresearchgate.net Similarly, pyrazole (B372694) synthesis often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.govmdpi.com Although the functional groups of this compound suggest its potential utility in analogous transformations, specific, documented examples of its application in indole or pyrazole synthesis are not readily found in a review of scientific literature.

The construction of polycyclic aromatic systems often relies on building blocks that can undergo annulation reactions. The bromo- and nitro- groups on this compound provide handles for such transformations, for example, through Suzuki or Stille coupling reactions to introduce further aromatic rings, followed by cyclization strategies. However, there is a lack of specific research findings detailing the use of this compound as a key precursor in the targeted synthesis of polycyclic aromatic systems.

Building Block for Functional Materials (non-biological applications)

The electronic properties endowed by the methoxy (B1213986) and nitro groups suggest that this compound could serve as a foundational unit for various functional materials.

Nitroaromatic compounds are well-known precursors in the dye industry due to the chromophoric nature of the nitro group and its conversion to an amino group, which is a common auxochrome. The synthesis of the historic dye Tyrian purple (6,6'-dibromoindigo), for example, proceeds from 4-bromo-2-nitrobenzaldehyde. nih.gov Theoretically, this compound could be elaborated into dye structures. The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a "push-pull" system that is characteristic of many organic dyes. Despite this chemical potential, detailed research findings on the synthesis of specific dyes or pigments starting from this compound are not currently available in the literature.

Aromatic monomers containing reactive sites like a bromine atom can be used in polycondensation reactions (e.g., Suzuki polycondensation) to create conjugated polymers. These materials are of interest for their electronic and optical properties. While this remains a potential application, there is no specific research documenting the use of this compound as a monomer in the synthesis of polymeric materials.

The development of ligands for metal catalysts is a significant area of research. Aromatic backbones are frequently used to construct ligands with specific steric and electronic properties. The functional groups on this compound could be modified to introduce coordinating atoms (e.g., phosphorus or nitrogen) to create novel ligands. However, a review of the available scientific literature does not show specific examples of this compound being used as a scaffold for catalytic systems or ligands.

Future Research Directions and Unexplored Avenues

Development of Highly Stereoselective and Enantioselective Transformations

The multifunctionality of 1-Bromo-2,4-dimethoxy-5-nitrobenzene presents significant opportunities for its use in asymmetric synthesis to create complex, chiral molecules. Future research should focus on leveraging its distinct reactive sites for stereoselective and enantioselective transformations.

Asymmetric Cross-Coupling Reactions: The bromo substituent is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). Future work could explore the development of novel chiral ligand-metal complexes that can induce high enantioselectivity in reactions involving this substrate. This would enable the synthesis of axially chiral biaryl compounds, which are valuable structures in catalysis and materials science.

Enantioselective Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates SNAr reactions. Research into chiral phase-transfer catalysts or organocatalysts could enable the enantioselective substitution of the bromo group with various nucleophiles, leading to the formation of stereogenic centers.

Derivatization for Chiral Scaffolds: The compound can serve as a precursor for more complex architectures where stereoselectivity is key. For instance, it could be incorporated into larger molecules that are then subjected to enantioselective cyclization reactions, such as intramolecular hydroarylation catalyzed by chiral gold complexes to form helicenes or other topologically interesting molecules. nih.gov A recent study demonstrated the highly enantioselective synthesis of tandfonline.comhelicenes using a gold-catalyzed intramolecular alkyne hydroarylation. nih.gov Adapting such methodologies to derivatives of this compound could yield novel helical structures with unique chiroptical properties.

A potential research workflow for developing such transformations is outlined below.

| Step | Research Focus | Desired Outcome |

| 1. Catalyst Screening | Evaluate a library of chiral phosphine, N-heterocyclic carbene (NHC), and TADDOL-derived ligands for asymmetric Suzuki or Sonogashira coupling. nih.gov | Identification of a catalyst system providing >90% enantiomeric excess (ee). |

| 2. Substrate Modification | Synthesize derivatives of the title compound to fine-tune steric and electronic properties for optimal stereoinduction. | Improved reaction yields and enantioselectivity. |

| 3. Mechanistic Studies | Utilize kinetic studies and computational modeling to understand the source of enantioselectivity. | Rational design of more efficient second-generation catalysts. |

| 4. Scope Expansion | Apply optimized conditions to a broader range of nucleophiles and coupling partners. | A robust and general method for synthesizing a library of chiral compounds. |

Investigation of Photophysical Properties for Optoelectronic Applications

Nitroaromatic compounds are known to possess interesting electronic and photophysical properties due to the interplay between electron-donating and accepting groups. cdnsciencepub.comresearchgate.net The specific arrangement of substituents in this compound suggests it could be a precursor for materials with applications in optoelectronics.

Intramolecular Charge Transfer (ICT): The presence of methoxy (B1213986) (donor) and nitro (acceptor) groups can lead to significant ICT upon photoexcitation. nih.gov Future studies should systematically characterize the photophysical properties, including absorption, fluorescence spectra, quantum yields, and excited-state lifetimes in various solvents. nih.gov This will elucidate the nature of the excited states and the efficiency of the ICT process.

Non-Linear Optical (NLO) Properties: Molecules with strong ICT character often exhibit large second- or third-order NLO properties. Derivatives of this compound, particularly those synthesized through cross-coupling reactions to extend the π-conjugation, should be investigated for their NLO response.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Sensors: By chemically modifying the core structure—for example, by replacing the bromo group with fluorescent moieties or by reducing the nitro group to an amino group for further functionalization—new materials for OLEDs or chemosensors could be developed. The study of related methoxy nitroaniline compounds has shown their potential for optoelectronic applications. researchgate.net

The following table outlines key photophysical parameters to be investigated for derivatives of this compound.

| Property | Experimental Technique | Potential Application |

| Absorption/Emission Spectra | UV-Vis and Fluorescence Spectroscopy | Determining energy levels for OLEDs |

| Excited-State Lifetime | Time-Resolved Fluorescence Spectroscopy | Understanding efficiency of light emission |

| Quantum Yield | Integrating Sphere Measurements | Quantifying luminescence for lighting/display tech |

| Two-Photon Absorption (TPA) | Z-scan Technique | Bio-imaging, photodynamic therapy |

Exploration of Compound in Flow Chemistry and Microreactor Technology

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. rug.nl Continuous flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for such processes. rsc.org

Safe and Efficient Synthesis: Future research should focus on developing a continuous flow process for the nitration of 1-bromo-2,4-dimethoxybenzene (B92324) to produce the title compound. Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. rug.nlbeilstein-journals.org This would enable a safer, more reproducible, and scalable synthesis compared to traditional batch methods. rsc.org

Multi-step Continuous Synthesis: Beyond its own synthesis, this compound can be used as a starting material in multi-step flow syntheses. researchgate.net For example, a flow system could be designed where the compound is first generated in one reactor module and then directly streamed into a second module for a subsequent cross-coupling or substitution reaction, avoiding the isolation of intermediates.

Process Optimization: Parameters such as residence time, temperature, and reagent stoichiometry can be rapidly screened and optimized in a microreactor setup to maximize yield and selectivity while minimizing waste. researchgate.net

| Parameter | Advantage in Flow Chemistry | Research Goal |

| Reaction Temperature | Excellent heat exchange allows for higher temperatures, accelerating reactions. beilstein-journals.org | Reduce reaction time from hours to minutes. |

| Mixing Efficiency | Rapid mixing of reactants improves reaction kinetics and selectivity. tandfonline.com | Minimize formation of undesired isomers or byproducts. |

| Safety | Small reaction volumes (holdup) minimize the impact of potential exothermic events. rsc.org | Develop an inherently safer industrial process. |

| Scalability | Throughput is increased by numbering-up (running reactors in parallel) rather than scaling up vessel size. rsc.org | Enable seamless transition from lab-scale discovery to pilot-scale production. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

The complexity of modern organic synthesis necessitates advanced tools for planning and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful assets for accelerating chemical research. researchgate.net

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can be employed to discover novel and more efficient synthetic routes to this compound and its derivatives. chemcopilot.com These platforms can analyze vast reaction databases to suggest pathways that may not be obvious to human chemists.

Reaction Outcome and Condition Prediction: ML models can be trained on existing chemical reaction data to predict the most likely outcome of a reaction involving the title compound. acs.orgnih.gov Such models can also suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments required for process development. beilstein-journals.org This is particularly valuable for complex transformations like regioselective functionalization. researchgate.net

Property Prediction: AI can be used to predict the physicochemical, photophysical, and even biological properties of virtual derivatives of this compound before they are synthesized. This in silico screening approach allows researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application.

| AI/ML Application | Research Objective | Expected Impact |

| Retrosynthesis Planning | Identify cost-effective and sustainable synthetic routes from simple precursors. | Reduction in synthesis cost and environmental footprint. |

| Yield Prediction | Build a model to accurately predict the yield of cross-coupling reactions on the bromo-substituent. rsc.org | Accelerated optimization of reaction conditions. |

| Property Prediction | Screen a virtual library of derivatives for high non-linear optical (NLO) coefficients. | Focused synthesis efforts on high-potential candidates. |

Synergistic Experimental and Computational Studies for Deeper Insights

Combining experimental work with computational chemistry provides a much deeper understanding of molecular structure, reactivity, and properties than either approach can alone. nih.gov

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for transformations involving this compound. nih.gov This can help elucidate complex reaction mechanisms, rationalize observed stereoselectivity, and predict the reactivity of different sites on the molecule.

Understanding Intermolecular Interactions: Computational studies can model the intermolecular interactions that govern the solid-state packing of the compound and its derivatives. researchgate.net This is crucial for crystal engineering and understanding the properties of solid-state materials.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) that can aid in the characterization of new compounds and help interpret experimental results. mdpi.com Synergistic studies can correlate calculated electronic transitions with experimentally observed photophysical behavior. nih.gov

This integrated approach allows for a cycle of prediction and validation, where computational models guide experimental design, and experimental results refine the theoretical models, leading to a more rapid and profound understanding of the chemical system. nih.gov

Q & A

Q. What safety protocols should be followed when handling 1-Bromo-2,4-dimethoxy-5-nitrobenzene in laboratory settings?

Researchers must implement engineering controls (e.g., local exhaust ventilation) to minimize inhalation exposure and use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations should be accessible due to the compound’s irritant properties . The nitro group’s potential explosivity requires avoiding high temperatures or mechanical shock during handling.

Q. What synthetic routes are commonly used to prepare this compound, and how are critical parameters optimized?

A typical synthesis involves sequential nitration and bromination of a dimethoxybenzene precursor. For nitration, mixed nitric-sulfuric acid systems at 0–5°C minimize side reactions. Bromination with elemental bromine or N-bromosuccinimide (NBS) in aprotic solvents (e.g., dichloromethane) at 40–60°C ensures regioselectivity. Reaction progress is monitored via TLC or GC-MS, with yields averaging 60–75% after purification by column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro and methoxy groups).

- GC-MS : Validates purity (>95%) and identifies byproducts from incomplete reactions.

- Elemental analysis : Verifies Br, O, and N content to confirm stoichiometry .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions with this compound?

The nitro group (-NO) acts as a meta-directing deactivating group, while methoxy (-OCH) is ortho/para-directing and activating. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) preferentially couple the bromine atom at the position sterically and electronically favored by these groups. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. How can contradictory data on hydrodebromination yields be resolved?

Discrepancies in yields (e.g., 40% in DMF vs. 65% in NMP) arise from solvent proton-donor capacity and base strength. For example, DMAc’s moderate proton donation reduces side reactions compared to DMF. Controlled experiments with standardized reagents and reaction times, as shown in Table 1 of Bunnett’s solvent study, are critical for reproducibility .

Q. What strategies mitigate competing pathways during functionalization of the nitro group?

- Protection-deprotection : Temporarily reduce the nitro group to NH using Sn/HCl, perform alkylation/acylation, and re-oxidize.

- Catalyst tuning : Use Pd/Cu systems to favor nitro retention during coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states for desired pathways .

Q. How does the steric environment of this compound affect its reactivity in nucleophilic aromatic substitution (SNAr)?

The bulky methoxy groups at positions 2 and 4 hinder nucleophilic attack at the para position to the nitro group. Kinetic studies using substituted anilines show slower reaction rates compared to less-hindered analogs. Steric maps generated via molecular modeling (e.g., Chem3D) quantify these effects .

Notes

- Advanced questions emphasize mechanistic analysis and reproducibility, while basic questions focus on foundational techniques and safety.

- Citations align with evidence addressing synthetic methodologies, solvent effects, and analytical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.